2-(Prop-2-yn-1-yl)pent-4-yn-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol typically involves the alkylation of propargyl alcohol with a suitable alkyne precursor. One common method involves the reaction of propargyl bromide with pent-4-yn-1-ol in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for halogenation or sodium azide for azide substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols or alkanes.
Substitution: Halogenated compounds or azides.
Scientific Research Applications
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups . The propargyl group is known to form covalent bonds with active site residues, leading to irreversible inhibition of enzyme activity . Additionally, the compound can modulate signaling pathways by interacting with cellular receptors and altering their activity .
Comparison with Similar Compounds
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol can be compared with other similar compounds, such as:
Propargyl alcohol: A simpler compound with a single propargyl group, used as a precursor in organic synthesis.
Pent-4-yn-1-ol: A compound with a pentynyl group, used in the synthesis of pharmaceuticals and agrochemicals.
2-(Prop-2-yn-1-yl)pent-4-ynoic acid: A related compound with a carboxylic acid group, used in the study of enzyme mechanisms and as a building block in organic synthesis.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-prop-2-ynylpent-4-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-3-5-8(7-9)6-4-2/h1-2,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDXFLZGCVLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC#C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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